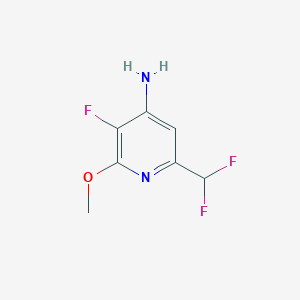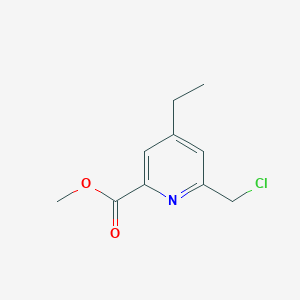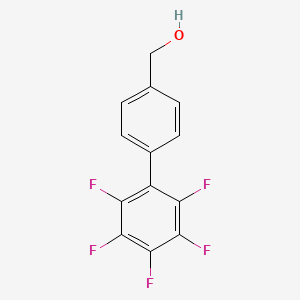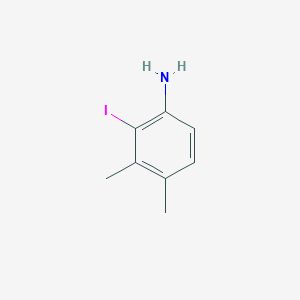
2-Iodo-3,4-dimethylbenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3,4-dimethylbenzenamine, also known as 2-iodo-3,4-dimethylaniline, is an organic compound with the molecular formula C8H10IN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-3,4-dimethylbenzenamine can be synthesized from 3,4-dimethylaniline through an iodination reaction. The process typically involves the use of iodine and an oxidizing agent such as sodium nitrite or hydrogen peroxide. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the iodonium ion, which then reacts with the aromatic ring to introduce the iodine atom .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3,4-dimethylbenzenamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced forms of the original compound.
Scientific Research Applications
2-Iodo-3,4-dimethylbenzenamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-iodo-3,4-dimethylbenzenamine involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The methyl groups can affect the compound’s electronic properties, making it a useful intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4,5-dimethylbenzenamine
- 3-Iodo-2,4-dimethylbenzenamine
- 2-Iodo-3,5-dimethylbenzenamine
Uniqueness
2-Iodo-3,4-dimethylbenzenamine is unique due to the specific positioning of the iodine and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
Molecular Formula |
C8H10IN |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
2-iodo-3,4-dimethylaniline |
InChI |
InChI=1S/C8H10IN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3 |
InChI Key |
TUGXAZHQYZVZFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
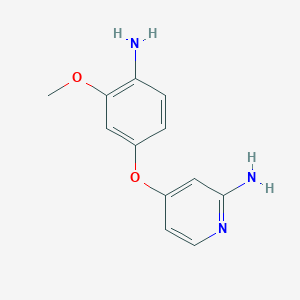
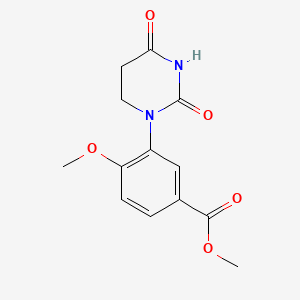
![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)
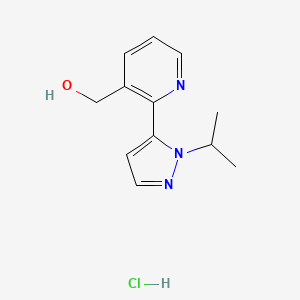
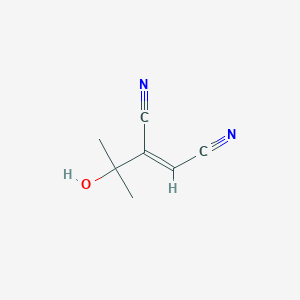

![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
